3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione
Description
Properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c10-9-2-1-8(14-9)5-11-7-3-4-15(12,13)6-7/h1-2,7,11H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNYQVQVQREXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione typically involves the bromination of 2-furfural to obtain 5-bromo-2-furfural . This intermediate is then reacted with thiolane-1,1-dione under specific conditions to form the desired compound. The reaction conditions often include the use of a solvent-free environment and specific catalysts to ensure high regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The bromine atom in the 5-bromo-2-furyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted furylmethylamino-thiolane derivatives.
Scientific Research Applications
3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Thiolane-1,1-dione Derivatives
A structurally related compound, 3-(aminomethyl)-3-methoxy-1λ⁶-thiolane-1,1-dione hydrochloride (MW: 215.70), shares the thiolane-1,1-dione core but differs in substituents. Its aminomethyl and methoxy groups contrast with the brominated furylmethylamino group in the target compound. The absence of bromine and the presence of a hydrochloride salt in the analogue suggest higher polarity and aqueous solubility compared to the target compound, which is expected to exhibit greater lipophilicity due to the bromofuryl moiety .
Brominated Furan Derivatives
5-Bromo-3-methyl-2(5H)-furanone (MW: 193.0) is a brominated furanone synthesized via radical bromination. While lacking the thiolane-1,1-dione core, its brominated furan structure highlights the role of bromine in stabilizing electrophilic intermediates or modulating bioactivity. The target compound’s furylmethylamino group may share synthetic pathways with such intermediates, though its sulfone group introduces distinct electronic and steric effects .
Nitrofuran Derivatives
5-Nitrofuran derivatives (e.g., 5-nitro-2-furaldehyde semicarbazone, MW: ~198.14) demonstrate carcinogenicity in rats, inducing mammary and intestinal tumors . The nitro group’s electron-withdrawing nature and metabolic activation to reactive intermediates contrast with the bromine atom’s inertness in the target compound.
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Considerations : Bromination strategies for furan derivatives (e.g., NBS/AIBN) may apply to the target compound’s furyl group, though sulfone formation requires additional steps like oxidation of thiolane precursors .
- Physicochemical Properties: The bromofuryl group increases molecular weight and lipophilicity compared to non-halogenated analogues, which could enhance membrane permeability but reduce aqueous solubility .
Biological Activity
3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiolane ring and a 5-bromo-2-furylmethylamino group. Its molecular formula is with a molecular weight of approximately 276.17 g/mol . The presence of the bromine atom and the furan ring contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the bromination of 2-furfural to obtain 5-bromo-2-furfural, followed by the formation of the thiolane structure through various chemical reactions .
Biological Activity
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The following sections summarize key findings regarding its biological activity.
Antimicrobial Activity
In vitro studies have shown that this compound has significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values against common pathogens are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15 - 30 |
| Escherichia coli | 20 - 40 |
| Pseudomonas aeruginosa | 25 - 50 |
| Bacillus subtilis | 10 - 25 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with some activity against Gram-negative strains as well .
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against Candida species. The MIC values for antifungal activity are presented in Table 2.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 30 - 60 |
| Candida krusei | 40 - 70 |
These findings indicate that the compound may be a viable candidate for treating fungal infections .
The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. It may inhibit bacterial cell wall synthesis or disrupt fungal cell membranes, leading to cell death .
Case Studies
Several studies have explored the biological effects of this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial effects against resistant strains of Staphylococcus aureus and found that it outperformed traditional antibiotics like ampicillin, suggesting its potential as an alternative treatment .
- Antifungal Properties : Research on its antifungal activity against clinical isolates of Candida species indicated that it could serve as a new therapeutic agent for treating fungal infections resistant to conventional treatments .
- Cytotoxicity Assessment : In assessing cytotoxic effects on human cell lines, the compound showed low toxicity levels, indicating a favorable safety profile for further development .
Q & A
Q. What are the recommended synthetic pathways for 3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Bromination of furan precursors : Start with a furan derivative (e.g., 3-methyl-2(5H)-furanone) and brominate using N-bromosuccinimide (NBS) under reflux with a radical initiator like AIBN (azobisisobutyronitrile) in carbon tetrachloride (CCl₄). This method achieves high yields (~90%) for brominated furans .
- Amination : React the bromofuryl intermediate with a thiolane-1,1-dione derivative. Use triethylamine (Et₃N) as a base in tetrahydrofuran (THF) to facilitate nucleophilic substitution at the methylamino position. Monitor progress via thin-layer chromatography (TLC) .
- Purification : Isolate the product via column chromatography (silica gel) after removing salts by filtration and evaporating solvents under reduced pressure .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Techniques :
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of the bromofuryl group and sulfone moiety. Supplementary Information (SI) from phosphazene studies provides protocols for crystallographic analysis .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns. For example, the bromofuryl proton environment (δ ~6.5–7.5 ppm) and thiolane-dione sulfone signals (δ ~3.5–4.5 ppm) .
- Mass spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS), such as Triple TOF™ systems, to distinguish isotopic patterns from bromine .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- pH stability : Incubate the compound in buffers (pH 3–10) at 25°C and 37°C. Monitor degradation via HPLC over 24–72 hours.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or intermolecular interactions of this compound?
Methodological Answer:
- Workflow :
- Geometry optimization : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model the electronic structure.
- Reactivity analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The bromine atom and sulfone group are likely reactive centers.
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental bioactivity data .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?
Methodological Answer:
- Case Study : If anomalous splitting occurs in the furyl proton signals:
- Variable-temperature NMR : Assess dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and –40°C.
- COSY/NOESY : Identify through-space couplings between the bromofuryl and thiolane moieties.
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., brominated thiazolidine-diones) to identify systematic shifts .
Q. How can researchers design experiments to probe the compound’s potential as a biochemical probe or drug precursor?
Methodological Answer:
- Biological Screening :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Prioritize concentrations ≤10 µM to assess cytotoxicity.
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays. The sulfone group may act as a hydrogen-bond acceptor.
- SAR studies : Synthesize analogs (e.g., replacing bromine with chlorine) to correlate structure with activity .
Q. What advanced purification techniques are recommended for isolating trace byproducts or stereoisomers?
Methodological Answer:
- Chromatographic Methods :
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate diastereomers.
- Chiral columns : Resolve enantiomers using cellulose-based stationary phases (e.g., Chiralpak IC) if the compound exhibits stereocenters.
- Preparative TLC : Isolate low-abundance byproducts for structural elucidation via HRMS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
